(5-Methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine
Description
(5-Methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine is a heterocyclic compound featuring a triazino-indole core substituted with a hydrazine group at position 3 and a methyl group at position 3. Its reactivity and structural versatility make it a scaffold for synthesizing derivatives with diverse biological activities, including anticancer, antimicrobial, and antidepressant properties. The hydrazine moiety enables cyclization and functionalization, as seen in its conversion to triazolo-triazino-indole derivatives via cyclodehydrogenation ().
Properties
IUPAC Name |
(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6/c1-16-7-5-3-2-4-6(7)8-9(16)12-10(13-11)15-14-8/h2-5H,11H2,1H3,(H,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEGIMRDXIGOAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801328128 | |
| Record name | (5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801328128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26661950 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3993-27-9 | |
| Record name | (5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801328128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of (5-Methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity . Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Formation of Polyheterocyclic Compounds
The compound serves as a precursor for constructing polycyclic systems through cyclization and condensation reactions. Key pathways include:
-
Diazotization and Condensation
When subjected to diazotization (NaNO₂/HCl at 4°C), the hydrazine group forms a diazenyl intermediate. Subsequent reaction with malononitrile and sodium acetate yields polyheterocycles such as [4H- triazino[5,6-b]indol-3-yldiazenyl]malononitrile (3 ), which undergoes further cyclization to form fused triazine-indole systems . -
Thiosemicarbazide Reactivity
Reaction with thiosemicarbazide generates thiol derivatives (e.g., 22 ), which can be converted into hydrazinyl compounds (e.g., 24 ) via treatment with hydrazine hydrate. This pathway highlights the compound’s adaptability for heterocyclic assembly .
Reaction Mechanisms and Structural Insights
Key mechanistic observations include:
-
Nucleophilic Substitution : The hydrazine group acts as a nucleophile, enabling reactions with electrophilic partners (e.g., chloroacetonitrile) .
-
Tautomerization : The triazinoindole core undergoes tautomerization, influencing reaction pathways and product stability .
-
Cyclization Efficiency : Reaction conditions (e.g., solvent choice, temperature) critically affect product distribution. For instance, reactions in tert-butanol favor Maillard-type products, while acetic acid promotes Schiff base formation .
Analytical Characterization
The structural integrity of reaction products is confirmed via:
-
Spectroscopic Data :
-
X-ray Crystallography : Used to validate the crystalline structure of key intermediates and products .
Limitations and Challenges
-
Regioselectivity : Cyclization reactions often yield multiple products, requiring careful optimization of reaction conditions .
-
Solubility Issues : Crystalline behavior of triazinoindole derivatives can complicate purification .
-
Functional Group Sensitivity : The hydrazine group’s reactivity necessitates controlled reaction environments to avoid side reactions .
Future Research Directions
-
Biological Optimization : Further exploration of structure-activity relationships for anticancer and antimicrobial applications.
-
Green Chemistry Approaches : Development of solvent-free or microwave-assisted synthesis methods to improve efficiency.
-
Hybrid Molecules : Design of conjugates combining triazinoindole cores with other bioactive motifs (e.g., kinase inhibitors, antimicrobials).
References :
-
ACS Omega (2021)
-
PMC (2018)
-
PMC (2013)
-
Ingenta Connect (2003)
-
Sage Journals (2006)
-
Sage Journals (2004)
Scientific Research Applications
(5-Methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in the investigation of its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of (5-Methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but they are believed to include key enzymes and receptors involved in cellular processes .
Comparison with Similar Compounds
Sulfanyl vs. Hydrazine Derivatives
Key Structural Differences :
- Hydrazine Derivatives: The hydrazine group (-NH-NH₂) allows for nucleophilic substitution and cyclization. For example, (5-Methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine reacts with ketones to form pyrazole derivatives ().
- Sulfanyl Derivatives: Compounds like VLX-600 (1-(2-pyridinyl)ethanone (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine) and NV5 (2-[(5-methyl-triazinoindol-3-yl)sulfanyl]-N-(4-pyridinyloxyphenyl)acetamide) replace the hydrazine with a sulfanyl (-S-) group. These derivatives exhibit iron-chelating and quorum-sensing inhibitory activities but lack hydrazine's reactivity ().
Substituent Effects on Aromatic Rings
Phenyl Ring Modifications :
Activity Trends :
- Antimicrobial studies () show that 4-chlorophenyl and 4-methylpyridinyl substituents (e.g., compounds in ) improve activity against Gram-negative bacteria.
- Antidepressant activity in 3-(triazinoindol-3-ylthio)-N-phenylpropionamides is mitigated when the acyl chain is extended, suggesting steric hindrance limits receptor binding ().
Fused Polycyclic Systems
Complex Heterocycles :
- Pyrimido-triazino-indole derivatives (e.g., compounds 14, 15 in ) exhibit enhanced anticancer activity compared to simpler triazinoindoles. Compound 16, a bis-triazinoindole with a decanediamide linker, surpasses standard drugs in cytotoxicity ().
- Six-membered fused systems (e.g., compound 17 in ) show unique spectral properties (e.g., NH signals at δ = 11.30 ppm) and stability due to extended conjugation.
Hydrazine-Based Routes :
Biological Activity
(5-Methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine is a compound that falls within the class of triazinoindole derivatives. These compounds have garnered significant interest due to their diverse biological activities, including potential applications in medicinal chemistry. This article explores the biological activity of this specific compound, with a focus on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Synthesis
The compound's structure features a triazinoindole core fused with a hydrazine moiety. The synthesis typically involves several steps:
- Formation of the Triazinoindole Core : Achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Hydrazine Group : This is often accomplished via hydrazinolysis or similar methods.
The following table summarizes the chemical properties and synthesis methods associated with this compound:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C10H10N6 |
| Synthesis Method | Cyclization and hydrazinolysis |
Antimicrobial Properties
Research has indicated that triazinoindole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the triazino group enhances the interaction with microbial targets.
Antimalarial Activity
A series of studies evaluated the antimalarial properties of triazinoindole derivatives against Plasmodium falciparum. Notably, compounds with specific substitutions at key positions exhibited increased activity against both chloroquine-sensitive and resistant strains . This suggests that this compound could potentially serve as a lead compound for antimalarial drug development.
Anticancer Potential
The compound's mechanism of action in cancer therapy appears to involve multiple pathways. For example:
- Iron Chelation : Similar compounds have been shown to inhibit cancer cell proliferation by chelating iron, thereby disrupting essential cellular processes such as DNA synthesis .
- Apoptosis Induction : Studies indicate that triazinoindole derivatives can induce apoptosis in cancer cells via caspase activation .
Case Studies
- Antimicrobial Activity Study : A study assessing various triazinoindole derivatives found that modifications at the 6-position significantly influenced antimicrobial efficacy. The presence of electron-withdrawing groups enhanced activity against Gram-positive bacteria .
- Antimalarial Efficacy : In vitro tests demonstrated that specific modifications to the triazinoindole structure resulted in enhanced potency against resistant strains of Plasmodium falciparum, highlighting the importance of structural optimization in drug design .
Q & A
Q. Basic Research Focus
- IR Spectroscopy : Confirm functional groups via key bands:
- ¹H/¹³C NMR : Identify substituent environments:
- LCMS/HPLC : Validate purity (≥97%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 274.3 for triazinoindole derivatives) .
How does this compound exert its anticancer activity through iron chelation mechanisms?
Q. Advanced Research Focus
- Iron Chelation : The hydrazine moiety binds Fe²⁺, disrupting mitochondrial electron transport and inducing ROS-mediated apoptosis in cancer cells .
- Experimental Validation :
- ICP-MS : Quantify intracellular iron depletion after treatment .
- JC-1 Staining : Measure mitochondrial membrane potential collapse .
- Western Blotting : Detect apoptosis markers (e.g., Bax/Bcl-2 ratio, cleaved caspase-3) .
- Selectivity : Derivatives like VLX600 show preferential binding to Fe²⁺ over Fe³⁺, minimizing off-target effects in normal cells .
What strategies are employed in SAR studies to enhance the bioactivity of triazinoindole hydrazine derivatives against resistant cancer phenotypes?
Q. Advanced Research Focus
- Core Modifications :
- Side-Chain Engineering :
How can researchers resolve contradictions in reported biological activities (e.g., antifungal vs. anticancer) of triazinoindole derivatives?
Q. Advanced Methodological Guidance
- Contextual Assay Design :
- Dose-Response Analysis : Compare IC₅₀ values across models (e.g., VLX600 efficacy varies with OXPHOS dependency) .
- Target Profiling : Employ kinome/chemo-proteomics to identify off-target interactions .
What combinatorial strategies enhance the efficacy of triazinoindole hydrazine derivatives in overcoming cancer cell metabolic adaptations?
Q. Advanced Therapeutic Design
- Synergy with Antimetabolites : Co-treatment with phenformin amplifies mitochondrial dysfunction in Kv10.1-overexpressing cancers .
- Checkpoint Inhibition : Pair iron chelators with PD-1/PD-L1 inhibitors to counteract immunosuppressive tumor microenvironments .
- Dosage Optimization : Preclinical models suggest 10–25 mg/kg VLX600 reduces tumor growth without lactic acidosis in xenografts .
How can in vitro findings for triazinoindole hydrazines be translated into robust in vivo models?
Q. Advanced Translational Challenges
- Pharmacokinetics :
- Toxicity Mitigation :
- Tissue Iron Monitoring : Use MRI-T2* mapping to assess hepatic/renal iron accumulation .
- Rescue Experiments : Co-administer FeSO₄ to reverse cytotoxicity in non-cancerous tissues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
